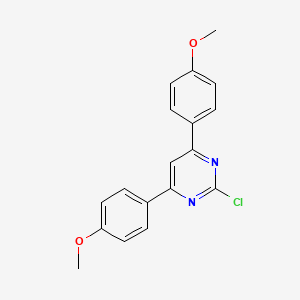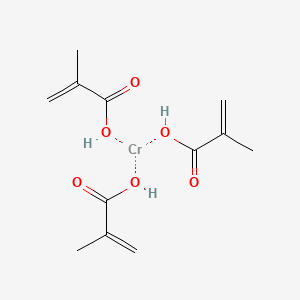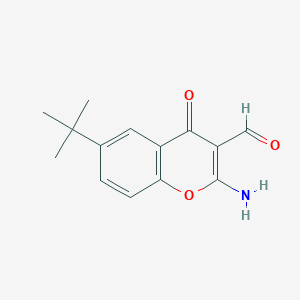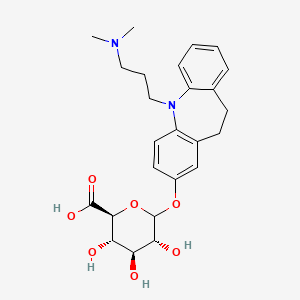
5-Methyl-3-methylidenehex-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isobutyl-buten-3-yne is an organic compound with the molecular formula C8H12. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Isobutyl-buten-3-yne can be synthesized through various methods. One common approach involves the alkylation of propargyl alcohol with isobutyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods
On an industrial scale, 2-Isobutyl-buten-3-yne can be produced using catalytic processes. One method involves the dehydrogenation of isobutyl-substituted alkenes in the presence of a palladium catalyst. This process is efficient and allows for the production of large quantities of the compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Isobutyl-buten-3-yne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes, depending on the reaction conditions and catalysts used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Alkyl halides, sodium hydride (NaH), and other strong bases.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted alkynes and alkenes.
Aplicaciones Científicas De Investigación
2-Isobutyl-buten-3-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials
Mecanismo De Acción
The mechanism of action of 2-Isobutyl-buten-3-yne involves its ability to participate in various chemical reactions due to the presence of the triple bond. This bond acts as a site for nucleophilic attack, allowing the compound to undergo addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Isobutylene (2-methylpropene): A four-carbon branched alkene with similar industrial applications.
1-Butyne: A linear alkyne with different reactivity due to the absence of branching.
2-Methyl-1-buten-3-yne: Another alkyne with a similar structure but different substituents.
Uniqueness
2-Isobutyl-buten-3-yne is unique due to its branched structure and the presence of both a triple bond and an isobutyl group. This combination imparts distinct reactivity and makes it a valuable compound for various synthetic applications .
Propiedades
Número CAS |
51006-92-9 |
|---|---|
Fórmula molecular |
C8H12 |
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
5-methyl-3-methylidenehex-1-yne |
InChI |
InChI=1S/C8H12/c1-5-8(4)6-7(2)3/h1,7H,4,6H2,2-3H3 |
Clave InChI |
XJBGJIHHXFXOFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


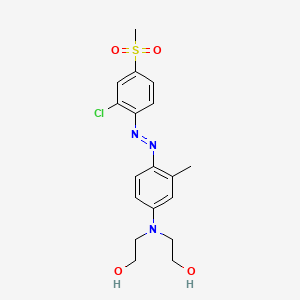

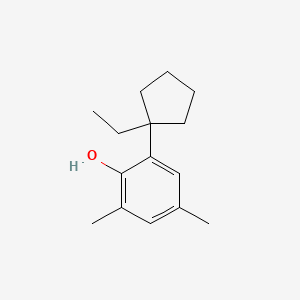
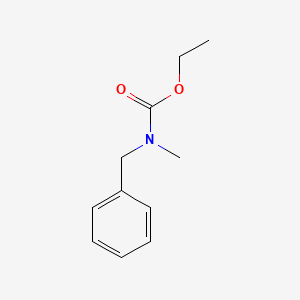
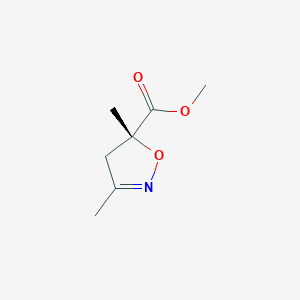
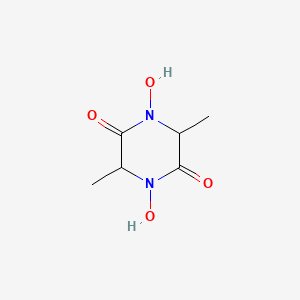
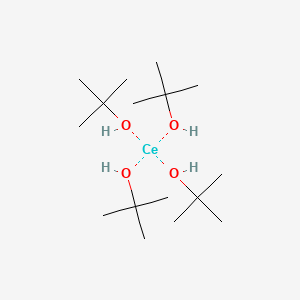
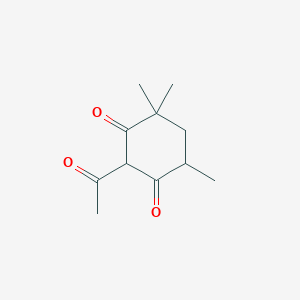
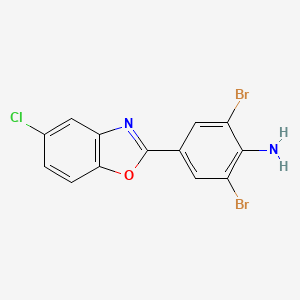
![(3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806085.png)
